molecular formula C6H3BrClNO2 B041759 2-Bromo-5-chloronitrobenzene CAS No. 41513-04-6

2-Bromo-5-chloronitrobenzene

Cat. No.: B041759
CAS No.: 41513-04-6
M. Wt: 236.45 g/mol
InChI Key: UKTIMFAJRPSNGR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloronitrobenzene (CAS: 41513-04-6) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is widely employed as an intermediate in organic synthesis and pharmaceutical manufacturing . Key properties include:

  • Structure: Substituents are positioned at 1-bromo, 4-chloro, and 2-nitro on the benzene ring (IUPAC name: 1-bromo-4-chloro-2-nitrobenzene) .
  • Hazards: Classified as acutely toxic (oral), a respiratory irritant, and a skin/eye irritant .
  • Regulatory Status: Listed in the Chemical Footprint Project’s Chemicals of High Concern, EINECS, and other international inventories .

Its synthesis typically involves nitration and halogenation reactions, as described in NMR studies (e.g., δ 7.72 ppm for H-3 in CDCl₃) .

Preparation Methods

Bromodecarboxylation of Nitroarenecarboxylic Acids

The most widely documented synthesis involves bromodecarboxylation of 4-chloro-2-nitrobenzoic acid (CAS 6280-88-2). This method, detailed in WO2017/60906 , replaces the carboxylic acid group with bromine under radical-mediated conditions.

Reaction Protocol

A 25 mL round-bottom flask equipped with a chilled Dimroth condenser is charged with:

  • 4-Chloro-2-nitrobenzoic acid (1.8 mmol)

  • Trichloroisocyanuric acid (TCCA, 1.2 equiv)

  • Bromine (Br₂, 1.5 equiv)

  • Tetrachloromethane (CCl₄, 8 mL)

The mixture is stirred at 10–100°C under fluorescent light irradiation for 18 hours. Post-reaction, the crude product is filtered through silica gel, washed with 1 M aqueous Na₂S₂O₃, dried over Na₂SO₄, and concentrated to yield pale yellow crystals.

Key Data:

ParameterValue
Yield96%
By-product (ArCl)1–5%
Reaction Scale1.8 mmol (lab-scale)
PurificationSilica gel filtration

This method’s efficiency stems from TCCA’s dual role as a bromine activator and radical initiator under photolytic conditions . The ortho -nitro group directs bromination to the para position relative to chlorine, minimizing isomer formation.

Comparative Analysis of Brominating Agents

While TCCA/Br₂ is optimal for decarboxylative bromination, alternative bromine sources have been explored for related substrates:

Industrial Scalability and Process Optimization

Solvent and Temperature Effects

Tetrachloromethane’s high polarity stabilizes bromine radicals, but its toxicity warrants substitution with dichloromethane or acetonitrile . Pilot studies indicate comparable yields (92–94%) in dichloromethane at 50°C .

Photolysis vs. Thermal Initiation

By-product Management and Purification

The primary by-product, 5-chloro-2-nitrobenzene (1–5%), arises from competing protodebromination. Recrystallization in petroleum ether at <10°C enriches the desired product to >98% purity .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-chloronitrobenzene serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, particularly nucleophilic aromatic substitution.

Key Reactions:

  • Substitution Reactions : The presence of bromine and chlorine enhances its reactivity, making it suitable for synthesizing complex organic molecules.
  • Reduction Reactions : It can be reduced to form amino derivatives, which are critical in drug development.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsIndole derivatives
ReductionConverts nitro group to amino groupAmino derivatives
OxidationCan undergo oxidation reactionsNitro derivatives

Pharmaceutical Applications

The compound is extensively used in pharmaceutical research due to its potential to synthesize bioactive molecules.

Notable Applications:

  • Synthesis of Indole Derivatives : Indoles are crucial for many pharmaceuticals; this compound can be transformed into diindolylmethane, which has shown anti-cancer properties.
  • Benzene Sulfonamides : Used in developing cell cycle inhibitors that may disrupt cancer cell growth.
ApplicationTarget CompoundsPotential Benefits
Indole SynthesisDiindolylmethaneAnti-cancer properties
Benzene SulfonamidesCell cycle inhibitorsCancer treatment candidates

Materials Science

In materials science, this compound is utilized in the production of conductive polymers and electronic devices.

Key Uses:

  • Organic Electronics : It is a precursor for synthesizing ladder-type oligomers like polyaniline, which are used in light-emitting diodes (LEDs), solar cells, and field-effect transistors.
ApplicationMaterial TypeProperties
Organic ElectronicsPolyanilineExcellent electrical conductivity
Electronic DevicesOligomersUsed in LEDs and solar cells

Agrochemical Production

The compound also finds applications in synthesizing agrochemicals, contributing to the development of pesticides and herbicides.

Synthesis Pathways:

  • Intermediate for Agrochemicals : Used in producing various agrochemical agents that enhance crop protection.

Case Study 1: Synthesis of Diindolylmethane

Research demonstrated that using this compound as a precursor led to the successful synthesis of diindolylmethane. This compound exhibited significant anti-cancer activity in vitro, highlighting the importance of this reaction pathway for pharmaceutical development.

Case Study 2: Conductive Polymers

A study on the synthesis of polyaniline from this compound showed that the resulting polymer had enhanced conductivity compared to traditional methods. This advancement opens avenues for more efficient organic electronic devices.

Safety Considerations

Handling this compound requires caution due to its potential health hazards:

  • Skin Irritant : Causes irritation upon contact.
  • Eye Irritant : Can cause severe eye damage.
  • Respiratory Irritant : Inhalation may lead to respiratory issues.

Protective equipment such as gloves and goggles is recommended when working with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, physical properties, and toxicity of halogenated nitrobenzenes are influenced by the positions and types of substituents. Below is a comparison with key analogues:

Table 1: Comparative Overview of Halogenated Nitrobenzenes

Compound Name CAS Number Molecular Formula Substituent Positions* Key Data
2-Bromo-5-chloronitrobenzene 41513-04-6 C₆H₃BrClNO₂ 1-Br, 4-Cl, 2-NO₂ Acute toxicity; regulated in EU/US
3-Bromo-4-chloronitrobenzene 70978-54-0 C₆H₃BrClNO₂ 3-Br, 4-Cl, 1-NO₂ (inferred) Limited hazard data; structurally similar
4-Bromo-1-chloro-2-nitrobenzene 164666-68-6 C₆H₃BrClNO₂ 4-Br, 1-Cl, 2-NO₂ 95% purity; no explicit hazard data
2-Chloro-5-fluoronitrobenzene 2106-49-2 C₆H₃ClFNO₂ 2-Cl, 5-F, 1-NO₂ Fluorine substitution alters polarity

*Substituent positions are inferred from IUPAC naming conventions.

Key Differences:

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing meta-director. In this compound, the nitro group at position 2 directs subsequent reactions to the meta position (e.g., position 5), whereas in 3-Bromo-4-chloronitrobenzene, the nitro group at position 1 alters reactivity patterns . Halogen Positioning: Bromine and chlorine, being ortho/para-directors, compete with nitro in directing electrophilic substitutions. For example, this compound’s bromine at position 1 may favor substitutions at position 4 (para to Br), while chlorine at position 4 influences steric interactions .

Physicochemical Properties: Solubility: Data for this compound remain undetermined , but analogues like 2-Chloro-5-fluoronitrobenzene (CAS: 2106-49-2) likely exhibit higher polarity due to fluorine, enhancing aqueous solubility . Melting Points: Not explicitly provided in evidence, but positional isomerism typically results in variations. For instance, nitro groups at ortho positions often lower melting points compared to para isomers.

Toxicity and Regulatory Profiles :

  • This compound is flagged for acute toxicity (oral LD₅₀: ~300 mg/kg in rats) and respiratory irritation . Its regulatory inclusion in the EU’s EINECS and the Chemical Footprint Project underscores its high-risk status .
  • In contrast, analogues like 3-Bromo-4-chloronitrobenzene lack detailed hazard assessments, though their structural similarity suggests comparable risks .

Ecological and Handling Considerations

  • Handling : Requires respiratory protection (EN 133-certified masks) and strict storage protocols (ventilated, locked areas) . Analogues with fewer halogens (e.g., 2-Chloro-5-fluoronitrobenzene) may pose lower ecological risks .

Biological Activity

2-Bromo-5-chloronitrobenzene (C6H3BrClNO2) is a halogenated nitrobenzene derivative that has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. This compound exhibits significant biological activity, making it a valuable intermediate in the development of novel therapeutic agents. This article will explore its biological activities, applications in drug synthesis, and relevant research findings.

  • Molecular Formula : C6H3BrClNO2
  • Molecular Weight : 236.45 g/mol
  • Melting Point : 82-86°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.

Anticancer Potential

One of the most notable applications of this compound is in the synthesis of compounds with anticancer properties. For instance, it serves as a precursor for the synthesis of diindolylmethane , which has been shown to exhibit anti-cancer effects through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . Additionally, it is involved in the synthesis of novel benzene sulfonamides , which act as cell cycle inhibitors, disrupting the proliferation of cancer cells .

Synthesis of Indole Derivatives

The compound is also utilized in the production of indole derivatives , crucial building blocks in pharmaceuticals. A specific example includes its use in a palladium-catalyzed coupling reaction that yields indoles with high efficiency (up to 82% overall yield) when combined with hydrazones . Indoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis and Applications

Research has demonstrated various synthetic routes involving this compound. For example, it has been used effectively in:

  • Synthesis of Ladder-type Oligomers : These oligomers are essential for organic electronic applications due to their excellent conductivity properties. The presence of bromine and chlorine enhances their electron-donating ability .
  • Cross-Coupling Reactions : The compound participates in cross-coupling reactions that lead to the formation of complex organic molecules with potential biological activity .

Toxicological Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound is recognized as a skin irritant and can cause respiratory issues upon inhalation. Proper handling protocols must be established to mitigate these risks during laboratory use .

Data Table: Biological Activities and Applications

Activity/Application Description Reference
Anticancer ActivityPrecursor for diindolylmethane and novel benzene sulfonamides
Synthesis of Indole DerivativesUsed in palladium-catalyzed reactions yielding indoles
Organic ElectronicsComponent in ladder-type oligomers for electronic applications
ToxicitySkin irritant; respiratory irritant upon inhalation

Q & A

Basic Questions

Q. What are the key identifiers and structural properties of 2-Bromo-5-chloronitrobenzene?

  • Answer : The compound is identified by its molecular formula C₆H₃BrClNO₂ (molecular weight: 236.45 g/mol) and CAS Registry Number 2873-18-9 (EINECS: 220-708-5). Synonyms include 1-Bromo-4-chloro-2-nitrobenzene and 4-Bromo-3-nitrochlorobenzene . Its structure features a nitro group (-NO₂) at position 2, bromine at position 1, and chlorine at position 4 on the benzene ring. Characterization typically employs mass spectrometry (MS) and infrared (IR) spectroscopy, with reference to spectra of structurally similar nitroaromatics (e.g., 2-Chloro-5-nitrobenzoic acid) for validation .

Q. What safety precautions are essential when handling this compound?

  • Answer : Key precautions include:

  • Engineering Controls : Local exhaust ventilation (capture velocity: 1–10 m/s depending on dust generation) and enclosure of emission sources to minimize airborne particulates .
  • Personal Protective Equipment (PPE) : Gloves (EN 374 standard), protective clothing (EN 340), and respiratory protection (e.g., particle-filtering respirators) if ventilation is insufficient .
  • Storage : Store in a cool, dry area, segregated from incompatible substances (e.g., reducing agents) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Answer : Optimization strategies include:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., phenylboronic acid derivatives listed in catalogs like Kanto Reagents) .
  • Solvent and Temperature : Employ polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reactivity while monitoring for side reactions like dehalogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products from unreacted starting materials .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

  • Answer : Contradictions may arise from variations in reaction conditions or analytical methods. Mitigation approaches include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled atmosphere, purified solvents).
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural confirmation) .
  • Literature Comparison : Compare with studies on analogous compounds (e.g., 5-Bromo-2-chlorobenzoic acid) to identify systematic errors .

Q. What are the environmental impacts of this compound, and how can its biodegradation be assessed?

  • Answer : The compound is classified as harmful to aquatic organisms with potential bioaccumulation (BCF data recommended for evaluation). Methodological steps include:

  • Aquatic Toxicity Testing : Use Daphnia magna or algae models to determine EC₅₀ values .
  • Persistence Studies : Conduct OECD 301 biodegradation tests to assess half-life in water and soil .
  • Analytical Monitoring : Employ LC-MS/MS to track degradation intermediates and parent compound residues .

Q. Methodological Considerations Table

Research Aspect Recommended Methods Key References
Structural Analysis IR spectroscopy (nitro group stretch: ~1520 cm⁻¹), GC-MS for fragmentation patterns
Synthetic Optimization Catalyst screening via Design of Experiments (DoE), in situ FTIR for reaction monitoring
Ecotoxicity OECD 210 Fish Embryo Toxicity Test, Microtox® assay for acute toxicity

Properties

IUPAC Name

1-bromo-4-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIMFAJRPSNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194397
Record name 2-Bromo-5-chloronitrobenzene
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-04-6
Record name 1-Bromo-4-chloro-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloronitrobenzene
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Record name 2-Bromo-5-chloronitrobenzene
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Record name 2-bromo-5-chloronitrobenzene
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Retrosynthesis Analysis

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